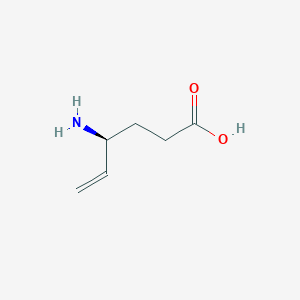
(S)-4-aminohex-5-enoic acid
Cat. No. B138708
Key on ui cas rn:
74046-07-4
M. Wt: 129.16 g/mol
InChI Key: PJDFLNIOAUIZSL-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06090979
Procedure details


In this reaction 5-vinyl-2-pyrrolidinone (structure 1) is subjected to an acidic hydrolysis thereby producing the desired compound, 4-amino-5-hexenoic acid (structure 2). This acidic hydrolysis is carried out using techniques known in the art. Typically, the 5-vinyl-2-pyrrolidinone is contacted with a strong acid such as hydrochloric acid or trifluoroacteic acid at a temperature above 60° C. in an aqueous solvent system. The 4-amino-5-hexenoic acid is recovered by concentration as is known in the art. The acidic hydrolysis followed by recrystallization produces a yield of 4-amino-5-hexenoic acid of 57-67%. The spent recrystallization liquor can be saved, concentrated, redissolved in ethanol and a second recrystallization can be carried out on this residue which increases the yield of final product by another 10-11%. The yield of 4-amino-5-hexenoic acid which is produced by this process is from 57-67% with one recrystallization and from 70-79% when a second recrystallization is carried out.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([CH:3]1[NH:7][C:6](=[O:8])[CH2:5][CH2:4]1)=[CH2:2].Cl.FC(F)(F)C(O)=[O:13]>>[NH2:7][CH:3]([CH:1]=[CH2:2])[CH2:4][CH2:5][C:6]([OH:8])=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1CCC(N1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This acidic hydrolysis
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The 4-amino-5-hexenoic acid is recovered by concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The acidic hydrolysis
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by recrystallization
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(CCC(=O)O)C=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
